(5Z)-5-(5-methoxy-3-methyl-1,3-benzothiazol-2(3H)-ylidene)-3-methyl-2-thioxo-1,3-thiazolidin-4-one
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Overview
Description
(5Z)-5-(5-methoxy-3-methyl-1,3-benzothiazol-2(3H)-ylidene)-3-methyl-2-thioxo-1,3-thiazolidin-4-one is a complex organic compound that belongs to the class of thiazolidinones This compound is characterized by its unique structure, which includes a benzothiazole ring fused with a thiazolidinone ring The presence of methoxy and methyl groups further adds to its chemical diversity
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (5Z)-5-(5-methoxy-3-methyl-1,3-benzothiazol-2(3H)-ylidene)-3-methyl-2-thioxo-1,3-thiazolidin-4-one typically involves multi-step reactions. One common synthetic route includes the condensation of 5-methoxy-3-methyl-1,3-benzothiazol-2-amine with 3-methyl-2-thioxo-1,3-thiazolidin-4-one under acidic conditions. The reaction is usually carried out in a solvent such as ethanol or methanol, with the addition of a catalyst like hydrochloric acid to facilitate the condensation process.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in its pure form.
Chemical Reactions Analysis
Types of Reactions
(5Z)-5-(5-methoxy-3-methyl-1,3-benzothiazol-2(3H)-ylidene)-3-methyl-2-thioxo-1,3-thiazolidin-4-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can lead to the formation of thioethers or thiols.
Substitution: The methoxy and methyl groups can be substituted with other functional groups through nucleophilic or electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and potassium permanganate (KMnO₄).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄) are often used.
Substitution: Reagents like halogens (e.g., chlorine, bromine) and organometallic compounds (e.g., Grignard reagents) are employed for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce thioethers or thiols. Substitution reactions can lead to a variety of derivatives with different functional groups.
Scientific Research Applications
Chemistry
In chemistry, (5Z)-5-(5-methoxy-3-methyl-1,3-benzothiazol-2(3H)-ylidene)-3-methyl-2-thioxo-1,3-thiazolidin-4-one is used as a building block for the synthesis of more complex molecules. Its unique structure makes it a valuable intermediate in organic synthesis.
Biology
In biological research, this compound has shown potential as an antimicrobial and antifungal agent. Studies have demonstrated its ability to inhibit the growth of various bacterial and fungal strains, making it a promising candidate for the development of new antibiotics.
Medicine
In medicinal chemistry, this compound is being investigated for its potential as an anticancer agent. Preliminary studies have indicated that it may induce apoptosis in cancer cells, thereby inhibiting tumor growth.
Industry
In the industrial sector, this compound is used in the production of specialty chemicals and materials. Its unique properties make it suitable for applications in the development of advanced materials with specific functionalities.
Mechanism of Action
The mechanism of action of (5Z)-5-(5-methoxy-3-methyl-1,3-benzothiazol-2(3H)-ylidene)-3-methyl-2-thioxo-1,3-thiazolidin-4-one involves its interaction with various molecular targets. In biological systems, it is believed to exert its effects by binding to specific enzymes and receptors, thereby modulating their activity. For example, its antimicrobial activity may be attributed to its ability to disrupt bacterial cell membranes or inhibit key enzymes involved in cell wall synthesis. In cancer cells, it may induce apoptosis by activating pro-apoptotic pathways and inhibiting anti-apoptotic proteins.
Comparison with Similar Compounds
Similar Compounds
(5Z)-5-(5-methoxy-3-methyl-1,3-benzothiazol-2(3H)-ylidene)-2-thioxo-1,3-thiazolidin-4-one: Similar structure but lacks the additional methyl group on the thiazolidinone ring.
(5Z)-5-(5-methoxy-1,3-benzothiazol-2(3H)-ylidene)-3-methyl-2-thioxo-1,3-thiazolidin-4-one: Similar structure but lacks the methyl group on the benzothiazole ring.
Uniqueness
The uniqueness of (5Z)-5-(5-methoxy-3-methyl-1,3-benzothiazol-2(3H)-ylidene)-3-methyl-2-thioxo-1,3-thiazolidin-4-one lies in its specific combination of functional groups and ring structures. The presence of both methoxy and methyl groups, along with the fused benzothiazole and thiazolidinone rings, imparts distinct chemical and biological properties to the compound. This makes it a valuable molecule for various applications in research and industry.
Properties
Molecular Formula |
C13H12N2O2S3 |
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Molecular Weight |
324.4 g/mol |
IUPAC Name |
(5Z)-5-(5-methoxy-3-methyl-1,3-benzothiazol-2-ylidene)-3-methyl-2-sulfanylidene-1,3-thiazolidin-4-one |
InChI |
InChI=1S/C13H12N2O2S3/c1-14-8-6-7(17-3)4-5-9(8)19-12(14)10-11(16)15(2)13(18)20-10/h4-6H,1-3H3/b12-10- |
InChI Key |
RINNMFFODKUWMO-BENRWUELSA-N |
Isomeric SMILES |
CN\1C2=C(C=CC(=C2)OC)S/C1=C\3/C(=O)N(C(=S)S3)C |
Canonical SMILES |
CN1C2=C(C=CC(=C2)OC)SC1=C3C(=O)N(C(=S)S3)C |
Origin of Product |
United States |
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